molecular formula C13H10ClNO2S B6389435 2-Chloro-5-(4-methylthiophenyl)nicotinic acid CAS No. 1261931-65-0

2-Chloro-5-(4-methylthiophenyl)nicotinic acid

Cat. No.: B6389435
CAS No.: 1261931-65-0
M. Wt: 279.74 g/mol
InChI Key: RINCQDXWCVXWDE-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylthiophenyl)nicotinic acid is an organic compound with the molecular formula C13H10ClNO2S. It is a derivative of nicotinic acid, featuring a chlorine atom at the 2-position and a 4-methylthiophenyl group at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-methylthiophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the chlorination of the N-oxide of nicotinic acid, followed by substitution reactions to introduce the 4-methylthiophenyl group . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, nitration, and subsequent substitution reactions to achieve the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-5-(4-methylthiophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and 4-methylthiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(4-methylthiophenyl)nicotinic acid is unique due to the presence of the 4-methylthiophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINCQDXWCVXWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182432
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-65-0
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261931-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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